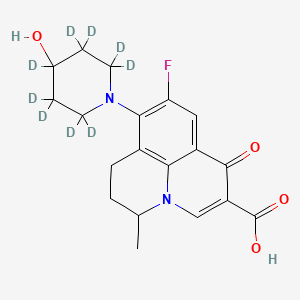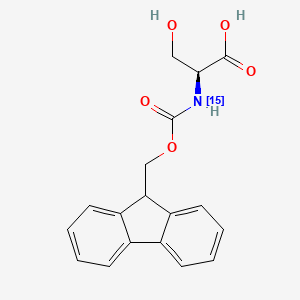
Tbk1/ikk|A-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TANK-binding kinase 1 (TBK1) and inducible IκB-kinase (IKK-i) are central regulators of type-I interferon induction. They are associated with three adaptor proteins called TANK, Sintbad (or TBKBP1), and NAP1 (or TBKBP2, AZI2) whose functional relationship to TBK1 and IKK-i is poorly understood . TBK1/IKK-i inhibitors, such as Tbk1/ikk|A-IN-6, are small molecules designed to inhibit the activity of these kinases, which play crucial roles in immune response and inflammation .
Vorbereitungsmethoden
The synthesis of TBK1/IKK-i inhibitors involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of core structures that will be used in the final coupling reactions.
Coupling Reactions: The key intermediates are coupled under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
TBK1/IKK-i inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
TBK1/IKK-i inhibitors have a wide range of scientific research applications, including:
Chemistry: These compounds are used to study the mechanisms of kinase inhibition and to develop new synthetic methodologies for kinase inhibitors.
Biology: In biological research, TBK1/IKK-i inhibitors are used to investigate the role of these kinases in immune response, inflammation, and cell signaling pathways.
Medicine: These inhibitors have potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of TBK1/IKK-i inhibitors involves the inhibition of kinase activity by binding to the active site of the enzyme. This prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways mediated by these kinases. TBK1 primarily mediates the activation of interferon regulatory factors (IRF3 and IRF7) and nuclear factor-kappa B (NF-κB) signaling, which are crucial for the production of inflammatory cytokines and the activation of innate immunity .
Vergleich Mit ähnlichen Verbindungen
TBK1/IKK-i inhibitors can be compared with other kinase inhibitors, such as:
IKKα and IKKβ Inhibitors: These inhibitors target the classical IκB kinases involved in NF-κB signaling.
JAK Inhibitors: Janus kinase inhibitors target a different family of kinases involved in cytokine signaling.
PI3K Inhibitors: Phosphoinositide 3-kinase inhibitors target kinases involved in cell growth and survival signaling pathways.
The uniqueness of TBK1/IKK-i inhibitors lies in their ability to specifically target the non-canonical IκB kinases, which play distinct roles in immune response and inflammation compared to other kinase families .
Similar compounds include:
IKKα and IKKβ Inhibitors: Target classical IκB kinases.
JAK Inhibitors: Target Janus kinases.
PI3K Inhibitors: Target phosphoinositide 3-kinases.
Eigenschaften
Molekularformel |
C31H36F2N8O4 |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
2-[3,3-difluoro-1-[(2R)-2-hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-[(2R)-2,4-dimethylpiperazin-1-yl]-6-methoxypyridin-2-yl]amino]pyrimidin-4-yl]benzonitrile |
InChI |
InChI=1S/C31H36F2N8O4/c1-19-17-39(3)13-14-41(19)24-6-8-27(37-28(24)44-4)38-30-35-11-9-23(36-30)21-5-7-25(22(15-21)16-34)45-26-10-12-40(18-31(26,32)33)29(43)20(2)42/h5-9,11,15,19-20,26,42H,10,12-14,17-18H2,1-4H3,(H,35,36,37,38)/t19-,20-,26?/m1/s1 |
InChI-Schlüssel |
ZYYSJDLMODJVDG-FUHTXCSMSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)[C@@H](C)O)C#N)OC)C |
Kanonische SMILES |
CC1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)C(C)O)C#N)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
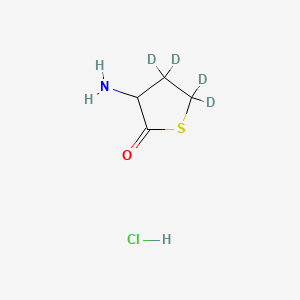
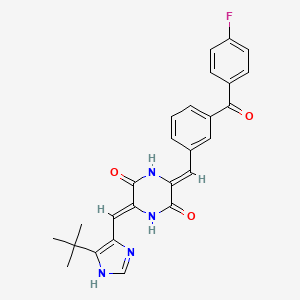
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
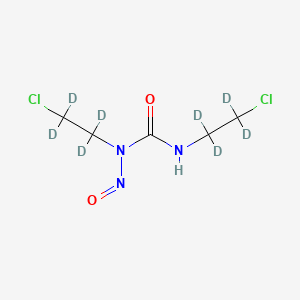
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
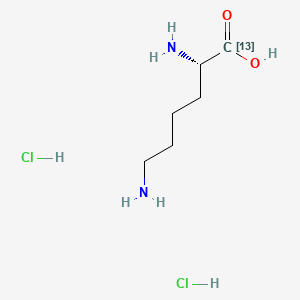
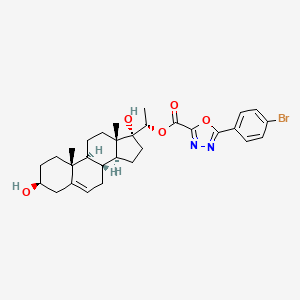

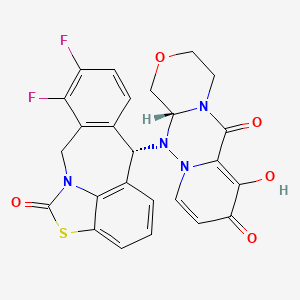
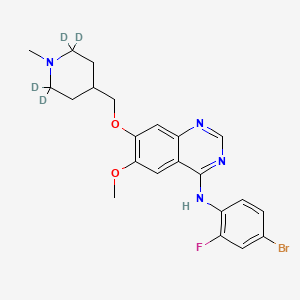
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
